molecular formula C4H14N4O B090990 1,4-Diaminopiperazine CAS No. 106-59-2

1,4-Diaminopiperazine

Cat. No.: B090990
CAS No.: 106-59-2
M. Wt: 116.17 g/mol
InChI Key: PVCOXMQIAVGPJN-UHFFFAOYSA-N
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Description

1,4-Diaminopiperazine is an organic compound with the molecular formula C4H12N4. It is a derivative of piperazine, featuring two amino groups attached to the 1 and 4 positions of the piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diaminopiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of piperazine derivatives under high pressure and temperature conditions. This process ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diaminopiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form piperazine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperazines, nitroso derivatives, and nitro derivatives .

Scientific Research Applications

1,4-Diaminopiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diaminopiperazine involves its interaction with specific molecular targets. In biological systems, it acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms .

Comparison with Similar Compounds

1,4-Diaminopiperazine can be compared with other similar compounds such as:

Uniqueness: this compound’s unique structure, featuring two amino groups, makes it a valuable intermediate in organic synthesis and pharmaceutical development. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

piperazine-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N4/c5-7-1-2-8(6)4-3-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCOXMQIAVGPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147460
Record name 1,4-Diaminopiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-59-2
Record name 1,4-Piperazinediamine
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Record name 1,4-Diaminopiperazine
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Record name 1,4-Diaminopiperazine
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Record name 1,4-Diaminopiperazine
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Record name 1,4-diaminopiperazine hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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